molecular formula C24H25N5O2 B15122405 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B15122405
M. Wt: 415.5 g/mol
InChI Key: VHKGNHNEKXYJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a quinazolinone moiety, a piperidine ring, and a cyclopenta[b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid to form a sulfonyl chloride intermediate, which is then treated with ammonia gas to yield the desired quinazolinone derivative . The piperidine ring is introduced through a nucleophilic substitution reaction, and the cyclopenta[b]pyridine moiety is constructed via a cyclization reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.

    Biology: It can be used in studies to investigate its interactions with biological targets, such as enzymes or receptors, providing insights into its potential as a therapeutic agent.

    Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications.

Mechanism of Action

The mechanism of action of 2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit certain enzymes, potentially leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazolinone derivative used as an EGFR inhibitor in cancer therapy.

    Poziotinib: Another quinazolinone-based compound with potent anti-cancer activity.

    Erlotinib: A similar compound targeting EGFR, used in the treatment of non-small cell lung cancer.

Uniqueness

2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of structural features, including the quinazolinone core, piperidine ring, and cyclopenta[b]pyridine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H25N5O2/c1-31-19-5-6-20-22(12-19)26-15-29(24(20)30)14-16-7-9-28(10-8-16)23-18(13-25)11-17-3-2-4-21(17)27-23/h5-6,11-12,15-16H,2-4,7-10,14H2,1H3

InChI Key

VHKGNHNEKXYJHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.